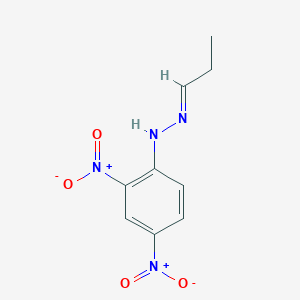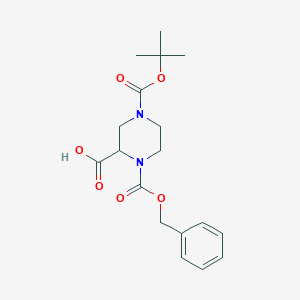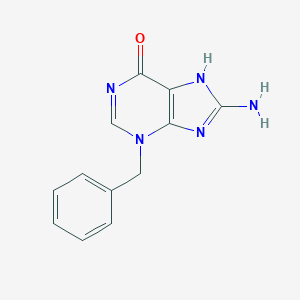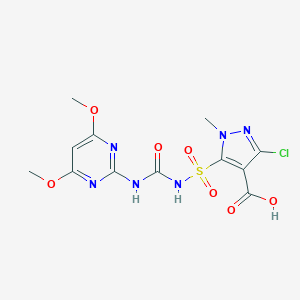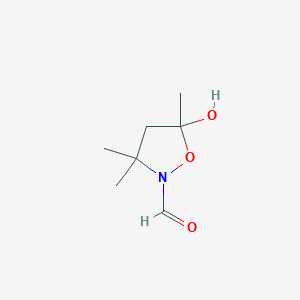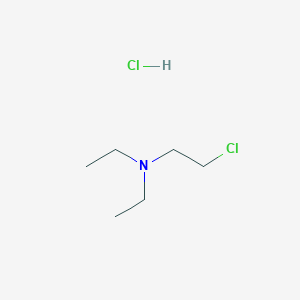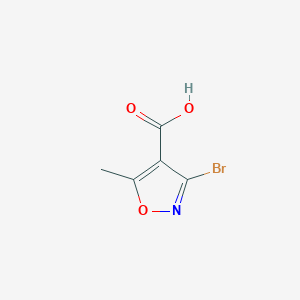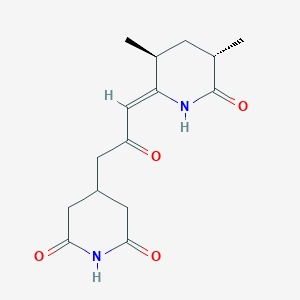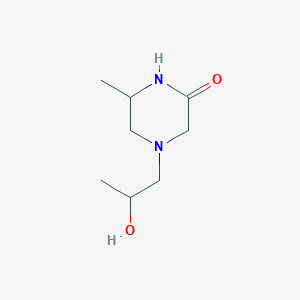
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one, also known as HPPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a drug delivery agent. HPPMP is a piperazine derivative that is commonly used as a building block for the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one is not well understood. However, it is believed that 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one interacts with the cell membrane and enhances the permeability of drugs through the membrane. This allows for increased drug uptake and improved efficacy.
Effets Biochimiques Et Physiologiques
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one has been shown to have low toxicity and is generally well tolerated in animal studies. It has also been shown to improve the bioavailability of drugs and enhance their therapeutic effects. 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one in lab experiments include its high efficiency, low toxicity, and ability to enhance drug efficacy. However, there are also some limitations to using 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one, such as its limited solubility in water and the need for specialized equipment for its synthesis.
Orientations Futures
There are many potential future directions for the use of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one in scientific research. One area of interest is the development of novel drug delivery systems using 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one as a building block. Another potential future direction is the study of the mechanism of action of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one and its interactions with cell membranes. Additionally, further research is needed to explore the potential applications of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one in other fields such as nanotechnology and materials science.
Conclusion:
In summary, 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug delivery systems. Its unique chemical properties make it an ideal candidate for the development of novel drug delivery systems. Further research is needed to explore the full potential of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one in scientific research and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one involves the reaction of 2-methylpiperazine with propylene oxide in the presence of a catalyst such as potassium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The overall yield of this synthesis method is around 70-80%, making it a highly efficient and cost-effective approach for the production of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one.
Applications De Recherche Scientifique
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one has been extensively studied for its potential applications in drug delivery systems. It is commonly used as a building block for the synthesis of various bioactive compounds such as anticancer agents, antibiotics, and antiviral drugs. 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one has also been used as a surfactant in the formulation of nanoparticles for targeted drug delivery. The unique chemical properties of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one make it an ideal candidate for the development of novel drug delivery systems.
Propriétés
Numéro CAS |
137066-48-9 |
|---|---|
Nom du produit |
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one |
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
4-(2-hydroxypropyl)-6-methylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-6-3-10(4-7(2)11)5-8(12)9-6/h6-7,11H,3-5H2,1-2H3,(H,9,12) |
Clé InChI |
YODCUAYVOVZAMQ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(=O)N1)CC(C)O |
SMILES canonique |
CC1CN(CC(=O)N1)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



